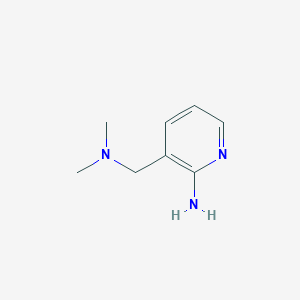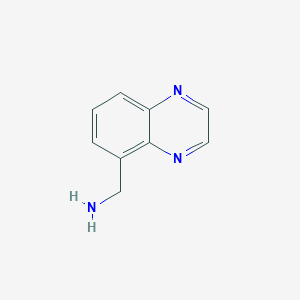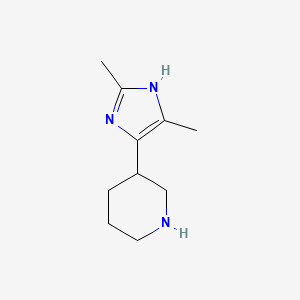
Benzenemethanamine, 3-methyl--alpha--propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Propyl-m-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group and a methyl group attached to the benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-methyl--alpha--propyl- can be achieved through several methods. One common approach is the reductive amination of a carbonyl compound. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst . Another method involves the alkylation of benzylamine with a suitable alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of Benzenemethanamine, 3-methyl--alpha--propyl- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Propyl-m-methylbenzylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Propyl-m-methylbenzylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 3-methyl--alpha--propyl- involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Methylbenzylamine
- Alpha-Ethylbenzylamine
- Alpha-Phenylethylamine
Comparison: Alpha-Propyl-m-methylbenzylamine is unique due to the presence of both a propyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to alpha-Methylbenzylamine and alpha-Ethylbenzylamine, the propyl group provides additional steric hindrance and hydrophobicity, potentially altering its interaction with molecular targets .
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
1-(3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5,12H2,1-2H3 |
InChI-Schlüssel |
FZQMOGSNLHVEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC(=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1499652.png)

![N-[3-(4-Piperidinylamino)phenyl]acetamide](/img/structure/B1499657.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropanamine](/img/structure/B1499661.png)






![3-Methyl-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1499672.png)


